6-(Isopropylthio)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(Isopropylthio)pyridine-3-boronic acid”, boronic acids are generally synthesized through various borylation approaches . For instance, the Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Chemical Reactions Analysis
Boronic acids, including “6-(Isopropylthio)pyridine-3-boronic acid”, are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling , a type of cross-coupling reaction, and protodeboronation , a process of removing the boron moiety.Scientific Research Applications
Boronic Acid Drugs Development
6-(Isopropylthio)pyridine-3-boronic acid, as part of the broader class of boronic acids, has seen increasing incorporation into medicinal chemistry. The FDA and Health Canada have approved several boronic acid drugs, underscoring the potential of boronic acids to enhance drug potency or improve pharmacokinetics. Boronic acids' unique properties, such as forming stable cyclic boronate esters with diols, underpin their application in developing innovative therapeutics (Plescia & Moitessier, 2020).
Chemosensing Applications
The unique reactivity of boronic acids with sugars and other diols has been leveraged to develop sensitive and selective chemosensors. Pyridine derivatives, including 6-(Isopropylthio)pyridine-3-boronic acid, have been utilized in various chemosensing applications. These sensors can detect ions, sugars, and other molecules, demonstrating the versatility of pyridine boronic acids in analytical chemistry (Abu-Taweel et al., 2022).
Boronic Acid-Based Sensors
Expanding upon chemosensing applications, boronic acid sensors with double recognition sites have been developed. These sensors exhibit enhanced selectivity and binding affinity due to synergistic effects between the boronic acid moiety and an additional binding site. This innovative approach has been applied to the detection of carbohydrates, catecholamines, ions, and hydrogen peroxide, showcasing the broad potential of boronic acids in sensor technology (Bian et al., 2019).
Electrochemical Biosensors
6-(Isopropylthio)pyridine-3-boronic acid and its derivatives have been explored for their use in constructing electrochemical biosensors. These biosensors utilize the boronic acid's ability to bind to sugars and other analytes for the electrochemical detection of glucose, glycated hemoglobin, fluoride ions, and more. Such sensors offer non-enzymatic, selective, and sensitive detection methods, vital for medical diagnostics and environmental monitoring (Wang et al., 2014).
Drug Design Platform
Boron's unique position in the periodic table endows boronic acids with properties conducive to innovative drug design. The versatility and stereochemistry of boron, including its ability to form stable complexes and modify the hydrophobicity and lipophilicity of molecules, are critical in developing new drugs. The exploration of boron-based systems, including 6-(Isopropylthio)pyridine-3-boronic acid, in drug design could lead to the discovery of novel therapeutic agents with enhanced efficacy and targeted delivery mechanisms (Ciani & Ristori, 2012).
properties
IUPAC Name |
(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEICUZDZXGHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681628 |
Source
|
Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylthio)pyridine-3-boronic acid | |
CAS RN |
1256345-90-0 |
Source
|
Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.